3-(Cyclopropanesulfonamido)phenylboronic acid
Overview
Description
3-(Cyclopropanesulfonamido)phenylboronic acid is an organoboron compound with the molecular formula C9H12BNO4S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropanesulfonamido group.
Mechanism of Action
Target of Action
Boronic acids are often used as inhibitors for enzymes like serine proteases and kinases. They can form reversible covalent bonds with a serine or threonine residue in the active site of the enzyme .
Mode of Action
The boronic acid moiety can mimic a tetrahedral intermediate during enzyme catalysis, leading to its binding with the enzyme. This can inhibit the enzyme’s activity .
Biochemical Pathways
The specific pathways affected would depend on the enzyme being targeted. For example, if a kinase enzyme is inhibited, it could affect signal transduction pathways .
Pharmacokinetics
Boronic acids, in general, can have variable absorption, distribution, metabolism, and excretion properties. Factors such as the compound’s size, polarity, and the presence of other functional groups can influence these properties .
Result of Action
The inhibition of the target enzyme can lead to downstream effects such as the modulation of cellular signaling, which could potentially alter cell behavior .
Action Environment
The action of boronic acids can be influenced by factors such as pH and the presence of diols, which can interact with boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanesulfonamido)phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with a cyclopropanesulfonamide. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropanesulfonamido)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to a variety of functionalized phenyl derivatives .
Scientific Research Applications
3-(Cyclopropanesulfonamido)phenylboronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are known for their ability to inhibit serine proteases, making them useful in the design of enzyme inhibitors.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the cyclopropanesulfonamido group, making it less specific in certain applications.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the sulfonamido functionality.
Sulfonamidophenylboronic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness
3-(Cyclopropanesulfonamido)phenylboronic acid is unique due to the presence of both the cyclopropanesulfonamido and boronic acid groups. This combination provides enhanced reactivity and specificity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
[3-(cyclopropylsulfonylamino)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4S/c12-10(13)7-2-1-3-8(6-7)11-16(14,15)9-4-5-9/h1-3,6,9,11-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKPMJFSMXUSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NS(=O)(=O)C2CC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672919 | |
Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-67-5 | |
Record name | B-[3-[(Cyclopropylsulfonyl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Cyclopropanesulfonyl)amino]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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